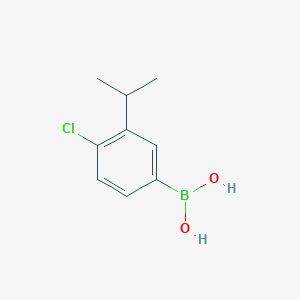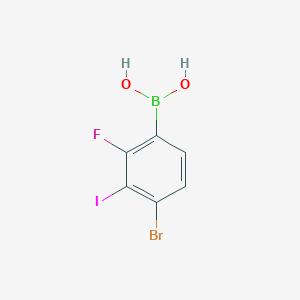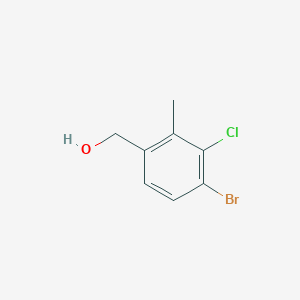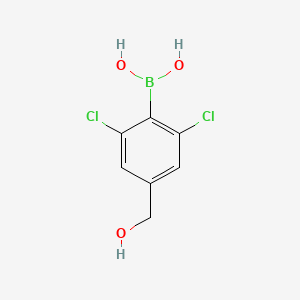
2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid
Descripción general
Descripción
2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with two chlorine atoms and a hydroxymethyl group attached to the boronic acid group .Chemical Reactions Analysis
Boronic acids, including this compound, are known to be involved in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura coupling . This reaction is used to form carbon-carbon bonds and is particularly useful due to its mild and functional group tolerant reaction conditions .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 220.85 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Benzoxaboroles: Diverse Applications
Benzoxaboroles, derivatives of phenylboronic acids, have been extensively researched for their unique properties and wide applications. Initially described over 50 years ago, most benzoxaboroles have garnered attention more recently due to their exceptional properties. Their applications range from serving as building blocks and protecting groups in organic synthesis to displaying biological activity, with some under clinical trials. Furthermore, they can bind hydroxyl compounds, making them suitable as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors Based on Phenylboronic Acid Derivatives
Recent progress in developing electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives highlights the selective binding capabilities of PBAs to 1,2- and 1,3-diols, forming boronate esters in neutral aqueous media. This property has been exploited in constructing electrochemical glucose sensors, with PBA-modified electrodes being widely studied for their potential in voltammetric and potentiometric glucose sensing. Beyond glucose, these sensors have been explored for detecting glycoproteins and various compounds, showcasing the versatility of PBA derivatives in biosensing applications (Anzai, 2016).
Catalysis and Environmental Studies
In catalysis, palladium nanoparticles on renewable polysaccharides have been developed as heterogeneous catalysts for the Suzuki cross-coupling of halobenzenes and phenylboronic acids, demonstrating high activity and the potential for easy recycling and reuse. This synthesis approach, involving either mixing metal salts with a polysaccharide or anchoring a metal complex to a polysaccharide followed by metal reduction, exemplifies the integration of green chemistry principles in catalytic processes (Wolfson & Levy‐Ontman, 2020).
Safety and Hazards
The safety information for 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is used to form carbon–carbon bonds, a fundamental process in organic synthesis .
Result of Action
As a participant in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of organic compounds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is known for its mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
[2,6-dichloro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11-13H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDFOFXGUWPQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)CO)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207334 | |
| Record name | Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-53-0 | |
| Record name | Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




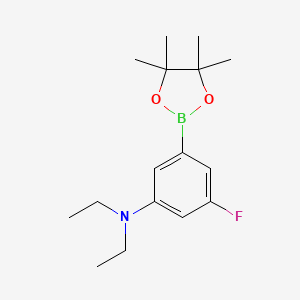
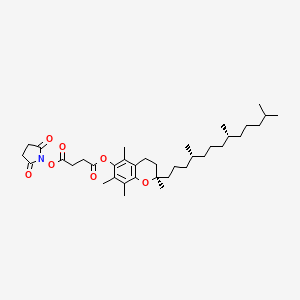
![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)
